

Technical Guide: Stability Profile and Storage Protocols for (4-Bromophenyl) Methanesulfonate

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Compound of Interest

Compound Name:	(4-Bromophenyl) methanesulfonate
CAS No.:	68574-35-6
Cat. No.:	B1621078

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Executive Summary

(4-Bromophenyl) methanesulfonate (also known as 4-bromophenyl mesylate) is a functionalized aryl sulfonate ester commonly employed as a reactive intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or as a protecting group for 4-bromophenol.

Unlike its alkyl counterparts (e.g., methyl methanesulfonate), which are potent genotoxic alkylating agents, aryl methanesulfonates exhibit distinct reactivity profiles driven by the

hybridized aromatic ring. However, they remain moisture-sensitive and subject to regulatory scrutiny as potential genotoxic impurities (PGIs) due to the sulfonate structural alert. This guide delineates the physicochemical boundaries required to maintain compound integrity.

Physicochemical Profile

Property	Specification / Data
Chemical Name	(4-Bromophenyl) methanesulfonate
CAS Number	68574-35-6
Molecular Formula	
Molecular Weight	251.10 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DCM, EtOAc, DMSO, THF; Insoluble in water (hydrolyzes slowly)
Melting Point	Solid (Typically >50°C; batch-specific CoA verification required)
Reactivity	Electrophilic at Sulfur (S) and Carbon (C-Br); Moisture sensitive

Stability & Degradation Mechanism

Hydrolytic Instability

The primary degradation pathway for **(4-Bromophenyl) methanesulfonate** is base-catalyzed hydrolysis (saponification). Unlike alkyl mesylates, which often undergo

attack at the alkyl carbon (C-O cleavage), aryl mesylates predominantly undergo nucleophilic attack at the sulfur atom (S-O cleavage).

- Mechanism: The hydroxide ion attacks the electrophilic sulfur center, forming a pentacoordinate transition state, which collapses to release the phenoxide leaving group and methanesulfonic acid (MSA).
- Kinetics: The electron-withdrawing bromine substituent at the para position increases the electrophilicity of the sulfur center (via inductive effects), making this compound slightly more labile than unsubstituted phenyl methanesulfonate.

Genotoxicity Assessment (Alkyl vs. Aryl)

Regulatory bodies (ICH M7 guidelines) flag sulfonate esters as potential mutagenic impurities.

- Alkyl Mesylates (e.g., EMS, MMS): High risk.[1] React via alkylation of DNA bases (e.g., N7-guanine).

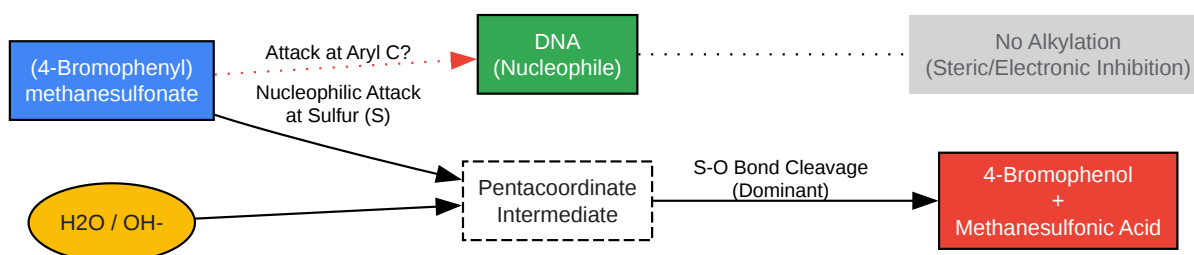
- Aryl Mesylates: Lower risk. The

aromatic carbon resists nucleophilic attack (

is geometrically disfavored). The primary risk is often conflated with the general class, but the degradation products (4-bromophenol and MSA) are the toxicological endpoints of concern rather than direct DNA alkylation.

Degradation Pathway Diagram

The following diagram illustrates the divergent reactivity and the dominant hydrolysis pathway.



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Figure 1: Dominant hydrolytic degradation pathway (S-O cleavage) vs. theoretical alkylation risk.

Storage & Handling Protocols

Environmental Control

To maximize shelf-life and prevent the formation of acidic degradation products (which can autocatalyze further decomposition), strict environmental controls are necessary.

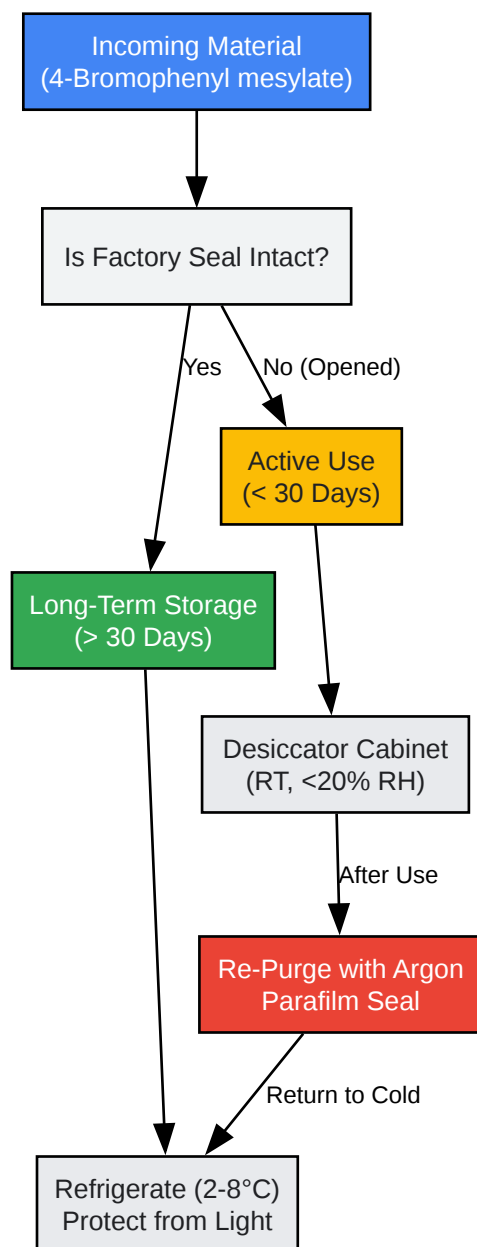
- Temperature: Store at 2°C to 8°C (Refrigerated).

- Rationale: Reduces the rate of spontaneous hydrolysis and thermal decomposition.
- Atmosphere: Store under Inert Gas (Argon or Nitrogen).
 - Rationale: Displaces atmospheric moisture.
- Container: Amber glass vials with Teflon-lined caps.
 - Rationale: Protects from light (preventing C-Br homolysis) and ensures chemical resistance against potential MSA formation.

Handling Workflow

- Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
- Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions. Use anhydrous Aprotic solvents (DCM, THF, MeCN) if solution storage is unavoidable.
- Desiccation: If the seal is broken, store the vial inside a secondary desiccator jar.

Storage Decision Logic



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Figure 2: Storage decision tree for maintaining material integrity.

Experimental Protocols

Quality Control (HPLC Analysis)

Routine monitoring of the 4-Bromophenol content is the standard method for assessing stability, as it is the primary hydrolysis product.

Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aryl absorption).
- Pass Criteria:
 - Purity > 98.0%.^[2]
 - 4-Bromophenol content < 0.5%.^[3]

Emergency Neutralization (Spill Cleanup)

In the event of hydrolysis or spill, the generation of Methanesulfonic Acid (MSA) presents a corrosive hazard.

- Isolate: Evacuate the immediate area.
- Neutralize: Apply a slurry of Sodium Bicarbonate () or Calcium Carbonate to the spill. Wait for effervescence (release) to cease.
- Clean: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

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